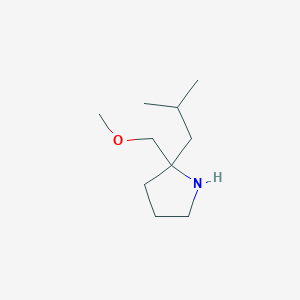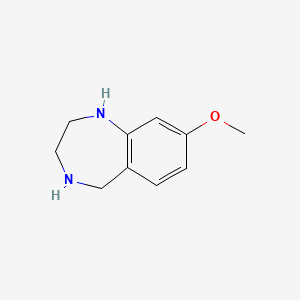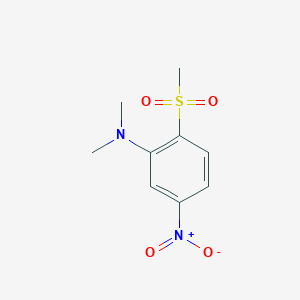
2-(Methoxymethyl)-2-(2-methylpropyl)pyrrolidine
Overview
Description
2-(Methoxymethyl)-2-(2-methylpropyl)pyrrolidine, also known as MMP, is a chemical compound that belongs to the class of pyrrolidine derivatives. It is a colorless liquid with a molecular weight of 173.28 g/mol. The chemical formula of MMP is C10H21NO.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-2-(2-methylpropyl)pyrrolidine is not well understood. However, it is believed to work by interacting with enzymes and proteins involved in the synthesis of chiral compounds. 2-(Methoxymethyl)-2-(2-methylpropyl)pyrrolidine has been shown to form stable complexes with a variety of enzymes, including lipases, esterases, and proteases.
Biochemical and Physiological Effects:
2-(Methoxymethyl)-2-(2-methylpropyl)pyrrolidine has no known biochemical or physiological effects in humans. However, it has been shown to be highly toxic to aquatic organisms and should be handled with care.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(Methoxymethyl)-2-(2-methylpropyl)pyrrolidine is its high purity and yield, which makes it an ideal reagent for use in lab experiments. Additionally, its low toxicity and ease of handling make it a safe choice for researchers. However, one of the limitations of 2-(Methoxymethyl)-2-(2-methylpropyl)pyrrolidine is its high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the study of 2-(Methoxymethyl)-2-(2-methylpropyl)pyrrolidine. One area of research could focus on the development of new synthetic methods for the production of 2-(Methoxymethyl)-2-(2-methylpropyl)pyrrolidine. Additionally, more studies could be conducted to investigate the mechanism of action of 2-(Methoxymethyl)-2-(2-methylpropyl)pyrrolidine and its potential use in the development of new drugs and catalysts. Finally, more research could be conducted to explore the potential environmental impact of 2-(Methoxymethyl)-2-(2-methylpropyl)pyrrolidine and ways to mitigate its toxicity.
Scientific Research Applications
2-(Methoxymethyl)-2-(2-methylpropyl)pyrrolidine has been extensively studied for its potential use as a chiral auxiliary in asymmetric synthesis. It has been shown to be an effective reagent in the synthesis of a variety of chiral compounds, including amino acids, alkaloids, and natural products. Additionally, 2-(Methoxymethyl)-2-(2-methylpropyl)pyrrolidine has been used as a ligand in the development of new catalysts for asymmetric synthesis.
properties
IUPAC Name |
2-(methoxymethyl)-2-(2-methylpropyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-9(2)7-10(8-12-3)5-4-6-11-10/h9,11H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXBRCVSNVCLJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCCN1)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxymethyl)-2-(2-methylpropyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[3,5-Bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-amine](/img/structure/B1430253.png)

![diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B1430259.png)
![N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-methylbenzohydrazide](/img/structure/B1430261.png)


![5,6-Dimethyl-10-phenyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol](/img/structure/B1430266.png)

![Methyl 2,6-dioxo-3-{[2-(trimethylsilyl)ethoxy]methyl}-1,2,3,6-tetrahydropyrimidine-4-carboxylate](/img/structure/B1430268.png)

![6-Chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1430271.png)